molecular formula C14H16N2O2S B2533208 N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide CAS No. 403845-20-5

N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide

Cat. No. B2533208
CAS RN: 403845-20-5
M. Wt: 276.35
InChI Key: AKESCKSRAKZEFD-UHFFFAOYSA-N
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Description

“N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many biologically active compounds and have been associated with various medicinal properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroanalytical methods such as NMR and IR .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, they can react with α-bromoketones to form substituted thiazol-2-yl-acetamides .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activities

Research indicates that compounds similar to N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide demonstrate notable antimicrobial properties. For instance, a study by Bharti et al. (2010) synthesized a series of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, which showed moderate to excellent anti-fungal and anti-bacterial activities, particularly against strains like Candida albicans and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).

Anticancer Properties

Compounds structurally related to this compound have been evaluated for their potential in cancer treatment. Yakantham, Sreenivasulu, and Raju (2019) synthesized thiazol-4-amine derivatives, testing their anticancer activity against various human cancer cell lines, including breast and lung cancers, demonstrating promising results (Yakantham, Sreenivasulu, & Raju, 2019).

Anti-inflammatory Agents

A study by Thabet et al. (2011) synthesized compounds including N-(4-(2-aminothiazol-2-yl) and evaluated them for anti-inflammatory properties. The synthesized compounds were screened for analgesic and anti-inflammatory studies, showing potential as anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).

Effect on Cancer Cell Morphology

A 2021 study by Evdokimova et al. explored bicyclic isothioureas of N-(4-methoxyphenyl)-2-aminocycloalkane[d]thiazole type and their impact on the morphology of human lung carcinoma cells. This research suggests potential applications in understanding and influencing cancer cell behavior (Evdokimova, Alexeev, Nurieva, Milaeva, Kuznetsov, & Zefirova, 2021).

Corrosion Inhibition

Compounds similar to this compound have been studied for their corrosion inhibition properties. Chaitra et al. (2016) synthesized thiazole hydrazones and evaluated their potential in inhibiting mild steel corrosion in acidic media, indicating their utility in industrial applications (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Future Directions

Thiazole derivatives have shown promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on designing and developing new thiazole derivatives with improved properties and lesser side effects.

properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9(2)13(17)16-14-15-11(8-19-14)10-6-4-5-7-12(10)18-3/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKESCKSRAKZEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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